1-(1,1-Dioxothiolan-3-yl)-3-(2-ethylhexyl)urea
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Overview
Description
1-(1,1-Dioxothiolan-3-yl)-3-(2-ethylhexyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxothiolan-3-yl)-3-(2-ethylhexyl)urea typically involves the reaction of a thiolane derivative with an isocyanate compound. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
Catalyst: Catalysts like triethylamine or pyridine to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production.
Purification Steps: Techniques such as recrystallization or chromatography to obtain a pure product.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxothiolan-3-yl)-3-(2-ethylhexyl)urea can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized under specific conditions.
Reduction: Reduction reactions may target the urea moiety or the dioxothiolan ring.
Substitution: The ethylhexyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as an additive in formulations.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxothiolan-3-yl)-3-(2-ethylhexyl)urea involves its interaction with specific molecular targets. The dioxothiolan ring and urea moiety may interact with enzymes or receptors, leading to biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dioxothiolan-3-yl)-3-(2-ethylhexyl)thiourea: Similar structure but with a thiourea moiety.
1-(1,1-Dioxothiolan-3-yl)-3-(2-ethylhexyl)carbamate: Contains a carbamate group instead of urea.
Uniqueness
1-(1,1-Dioxothiolan-3-yl)-3-(2-ethylhexyl)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(2-ethylhexyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3S/c1-3-5-6-11(4-2)9-14-13(16)15-12-7-8-19(17,18)10-12/h11-12H,3-10H2,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASMCYHVTHEODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)NC1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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